molecular formula C9H7ClO2 B2621110 4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid CAS No. 1135492-13-5

4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

Cat. No.: B2621110
CAS No.: 1135492-13-5
M. Wt: 182.6
InChI Key: CTCLGKJXFSNVQT-UHFFFAOYSA-N
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Description

4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is a chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.6 g/mol . This compound is characterized by its bicyclic structure, which includes a chlorine atom and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include bicyclic compounds and chlorinating agents.

    Chlorination: The bicyclic compound undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.

    Carboxylation: The chlorinated intermediate is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of the bicyclic compound using industrial chlorinating agents.

    Continuous Carboxylation: Continuous flow reactors are used for the carboxylation step to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted bicyclic compounds.

Scientific Research Applications

4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, leading to various biochemical effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid: Similar in structure but differs in the position of the chlorine atom.

    Bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid: Lacks the chlorine atom, leading to different chemical properties.

Uniqueness

4-Chlorobicyclo[42

Properties

IUPAC Name

4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCLGKJXFSNVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135492-13-5
Record name 4-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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